molecular formula C14H16F3NO2 B8379231 N-(2-trifluoromethoxyphenyl)cyclohexanecarboxamide

N-(2-trifluoromethoxyphenyl)cyclohexanecarboxamide

Cat. No. B8379231
M. Wt: 287.28 g/mol
InChI Key: DOVJGNAAELHDEW-UHFFFAOYSA-N
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Patent
US06399614B1

Procedure details

This compound was prepared following the procedure described for compound 26A of example 26, except that 2-trifluoromethoxyaniline was used in place of 2-trifluoromethylaniline. Yield: 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10]([CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:11].[F:20][C:21]([F:31])([F:30])[O:22]C1C=CC=CC=1N>>[F:20][C:21]([F:31])([F:30])[O:22][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10]([CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)NC(=O)C1CCCCC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=C(N)C=CC=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
FC(OC1=C(C=CC=C1)NC(=O)C1CCCCC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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